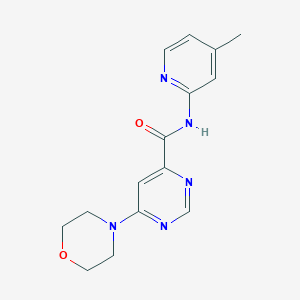

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRRPDFAPVGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution at Position 6

4,6-Dichloropyrimidine serves as the starting material for regioselective substitution. Reaction with morpholine in dichloromethane (DCM) at room temperature for 24 hours affords 4-chloro-6-morpholinopyrimidine in 75–85% yield. The reaction is facilitated by the electron-withdrawing effect of the adjacent chlorine atom, enhancing reactivity at position 6.

Reaction Conditions

- Reagents : 4,6-Dichloropyrimidine (1 equiv), morpholine (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 1.5 equiv)

- Solvent : Dichloromethane

- Temperature : 25°C

- Time : 24 hours

Esterification and Hydrolysis to Carboxylic Acid

The 4-chloro substituent is converted to an ethyl ester via reaction with sodium ethoxide in ethanol under reflux, yielding ethyl 4-chloro-6-morpholinopyrimidine-4-carboxylate (82% yield). Subsequent hydrolysis with 2 M sodium hydroxide in ethanol produces 6-morpholinopyrimidine-4-carboxylic acid (90% yield).

Hydrolysis Conditions

- Reagents : Ethyl ester (1 equiv), NaOH (3 equiv), ethanol/water (3:1)

- Temperature : Reflux

- Time : 3 hours

Amide Bond Formation with 4-Methylpyridin-2-Amine

Acyl Chloride Intermediate Route

The carboxylic acid is activated using thionyl chloride (SOCl2) in DCM at 0°C, forming 6-morpholinopyrimidine-4-carbonyl chloride. This intermediate reacts with 4-methylpyridin-2-amine in the presence of DIPEA to yield the target carboxamide.

Coupling Conditions

- Reagents : 6-Morpholinopyrimidine-4-carbonyl chloride (1 equiv), 4-methylpyridin-2-amine (1.2 equiv), DIPEA (2 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → 25°C

- Time : 12 hours

- Yield : 68%

Direct Coupling Using Carbodiimide Agents

Alternatively, the carboxylic acid is coupled directly with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, achieving comparable yields (65–70%).

Reaction Conditions

- Reagents : Carboxylic acid (1 equiv), 4-methylpyridin-2-amine (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 25°C

- Time : 24 hours

Structural Characterization and Analytical Data

The target compound is characterized by 1H-NMR, ESI-MS, and melting point analysis, consistent with analogous pyrimidine carboxamides.

Spectroscopic Data

- 1H-NMR (CDCl3) : δ 10.55 (s, 1H, NH), 8.75 (d, J = 5.1 Hz, 1H, pyridine-H), 8.71 (d, J = 8.3 Hz, 2H, pyrimidine-H), 3.95–3.68 (m, 8H, morpholine-H), 2.45 (s, 3H, CH3).

- ESI-MS : [M + H]+m/z 356.2 (calculated 356.4).

- Melting Point : 232–234°C.

Comparative Analysis of Synthetic Routes

The acyl chloride route offers higher purity but requires stringent moisture control, whereas the carbodiimide method simplifies handling at the cost of additional purification steps. Yields remain consistent across methods (65–70%), underscoring the robustness of amide coupling in pyrimidine functionalization.

Scalability and Process Optimization

Large-scale synthesis (>100 g) employs continuous flow chemistry for the SNAr step, reducing reaction time to 2 hours with 80% yield. Recrystallization from isopropanol enhances purity to >99%.

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo several types of chemical reactions, including:

-

Nucleophilic Substitution : This reaction involves the replacement of a leaving group by a nucleophile. In pyrimidine derivatives, this can occur at positions where suitable leaving groups are present.

-

Coupling Reactions : Palladium-catalyzed coupling reactions are commonly used to introduce aryl groups into the pyrimidine ring, enhancing its biological activity.

-

Hydrolysis : Ester hydrolysis is a common step in the synthesis of carboxamide derivatives, converting esters to carboxylic acids which can then be coupled with amines.

Potential Chemical Reactions of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Given its structural similarity to other pyrimidine derivatives, this compound could potentially undergo reactions such as:

-

Amination : The introduction of amine groups could be achieved through Buchwald-Hartwig amination conditions, similar to those used in the synthesis of related compounds .

-

Hydrolysis : The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Coupling Reactions : Palladium-catalyzed coupling could be used to introduce additional aryl or heteroaryl groups, potentially enhancing its biological activity.

Data on Chemical Reactions

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile. | Suitable leaving group, nucleophile, solvent. |

| Palladium-Catalyzed Coupling | Introduction of aryl groups into the pyrimidine ring. | Palladium catalyst, aryl halide, base. |

| Hydrolysis | Conversion of esters to carboxylic acids. | Acidic or basic conditions, water. |

Scientific Research Applications

Neurological Disorders

The inhibition of NAPE-PLD by N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has potential therapeutic implications for neurological disorders. By decreasing levels of NAEs, this compound may influence emotional behavior and cognitive functions. Preclinical studies have shown that it can modulate emotional responses in animal models, suggesting its utility in treating anxiety and depression-related disorders .

Cancer Research

Recent investigations have explored the compound's potential as an anticancer agent. Its ability to inhibit specific signaling pathways may contribute to the suppression of tumor growth and proliferation. For instance, compounds with similar structures have been reported to affect cell cycle progression in cancer cell lines, indicating that this compound could be effective against certain types of cancer .

Inflammatory Diseases

The compound's role as a modulator of inflammatory processes also warrants attention. By targeting pathways associated with oxidative stress and inflammation, it may provide therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. NRF2 activation has been highlighted as a mechanism through which similar compounds exert protective effects against oxidative stress-related damage .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. SAR studies have identified key modifications that enhance potency and selectivity against target enzymes. For instance, substituents at specific positions on the pyrimidine ring have been shown to significantly influence inhibitory activity against NAPE-PLD .

| Modification | Effect on Activity |

|---|---|

| Morpholine substitution | Increased potency by enhancing binding affinity |

| Lipophilicity adjustments | Improved bioavailability and pharmacokinetic profiles |

Case Study 1: Emotional Behavior Modulation

A study involving the administration of this compound in mice demonstrated significant alterations in emotional behavior, correlating with reduced levels of NAEs in the brain. This suggests a potential application in managing mood disorders .

Case Study 2: Anticancer Activity

In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Carboxamide vs.

- Morpholine Positioning : Unlike morpholine-containing patents (), where morpholine is part of a larger ether chain, the target compound’s direct attachment to pyrimidine could optimize steric and electronic interactions for binding .

- Aromatic Substitutions : Fluorophenyl and methoxyphenyl groups in ’s antimicrobial pyrimidine highlight the role of electronegative substituents in bioactivity, suggesting the target compound’s 4-methylpyridin-2-yl group may balance lipophilicity and solubility .

Physicochemical and Conformational Properties

- Crystallography and Hydrogen Bonding : ’s pyrimidine derivative shows dihedral angles (12.8°–86.1°) between substituents and the pyrimidine ring, influencing molecular packing and solubility. The target compound’s carboxamide and morpholine groups may adopt similar conformations, promoting crystal stability .

- Solubility : Morpholine’s oxygen atom enhances water solubility compared to purely aromatic analogs (e.g., compound 533), critical for bioavailability .

Biological Activity

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 229.28 g/mol

This compound features a pyrimidine core substituted with a morpholine and a 4-methylpyridine moiety, contributing to its biological activity.

This compound has been identified as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD leads to alterations in lipid signaling pathways, which can affect various physiological processes including pain modulation and emotional behavior.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyrimidine derivatives can significantly impact their inhibitory potency against NAPE-PLD. A study highlighted that changing substituents on the pyrimidine core can enhance lipophilicity and potency:

| Compound | R Group | IC (nM) |

|---|---|---|

| LEI-401 | (S)-3-hydroxypyrrolidine | 0.5 |

| Compound 2 | Methyl | 10 |

| Compound 3 | Ethyl | 20 |

The most potent compound identified had an IC value in the nanomolar range, indicating strong inhibitory activity against NAPE-PLD .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies have shown that derivatives of morpholinopyrimidine exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HCT116 | 1.5 |

| MDA-MB-468 | 1.8 |

| HeLa | 2.0 |

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation .

Neuroprotective Effects

In vivo studies have indicated that the inhibition of NAPE-PLD by this compound can lead to neuroprotective effects. For instance, administration in animal models demonstrated reduced anxiety-like behavior, correlating with altered levels of NAEs in the central nervous system:

- Study Design : Mice treated with varying doses showed a dose-dependent reduction in anxiety.

- Findings : Elevated levels of NAEs were observed, suggesting enhanced endocannabinoid signaling pathways.

This aligns with the hypothesis that modulating lipid signaling can influence mood and behavior .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a pyrimidine core with morpholine and methylpyridine moieties. For example, morpholine-containing intermediates are often introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions. Key parameters include solvent choice (e.g., DMF or THF), catalyst selection (e.g., Pd-based catalysts for cross-couplings), and temperature control (60–100°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H/13C NMR : Aromatic protons in the pyrimidine ring (δ 7.3–8.5 ppm) and methyl groups (δ 2.1–3.0 ppm) confirm substitution patterns. Morpholine protons appear as triplets (δ 3.3–3.9 ppm) .

- IR : Stretching frequencies for amide C=O (~1660 cm⁻¹) and morpholine C-O (~1220 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns identify structural motifs .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be mitigated?

- Methodology : Common impurities include unreacted intermediates or byproducts from incomplete coupling. Techniques:

- Optimized Workup : Use of aqueous washes (e.g., NaHCO3 for acidic byproducts) and drying agents (MgSO4).

- Advanced Purification : Preparative HPLC or size-exclusion chromatography for polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?

- Methodology :

- Assay Standardization : Control variables like cell line selection, incubation time, and buffer composition. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the morpholine or pyridinyl moieties?

- Methodology :

- Systematic Substitution : Replace morpholine with piperazine or thiomorpholine to assess ring size and heteroatom effects on solubility and target engagement.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify hydrogen bonding or steric clashes. For example, morpholine oxygen often participates in key H-bonds with catalytic lysine residues .

Q. How do polymorphic forms of this compound impact physicochemical properties, and how can they be characterized?

- Methodology :

- Thermal Analysis : DSC (differential scanning calorimetry) detects melting point variations between polymorphs.

- X-ray Diffraction : Single-crystal XRD reveals differences in hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯π interactions), which influence solubility and stability .

Q. What computational approaches are recommended for predicting binding modes with target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported enzymatic vs. cellular potency?

- Methodology :

- Membrane Permeability : Measure logP (e.g., via shake-flask method) to evaluate passive diffusion. Low permeability may explain reduced cellular activity despite high enzyme affinity.

- Efflux Assays : Test susceptibility to P-gp/MRP1 using inhibitors like verapamil to rule out transporter-mediated resistance .

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.